Nitrobenzene-15N

Description

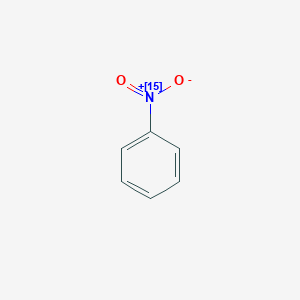

Structure

3D Structure

Properties

IUPAC Name |

[oxido(oxo)(15N)(15N)azaniumyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUZADURLCDLV-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480611 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-79-6 | |

| Record name | Nitrobenzene-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physical and chemical properties of Nitrobenzene-15N"

An In-Depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene-¹⁵N

Executive Summary

Nitrobenzene-¹⁵N is a stable isotope-labeled form of nitrobenzene, a foundational chemical intermediate and solvent. The incorporation of the heavy nitrogen isotope, ¹⁵N, renders it an invaluable tool for researchers, particularly in the fields of mechanistic chemistry, drug metabolism, and environmental science. This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, synthesis, and reactivity of Nitrobenzene-¹⁵N. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the empirical data but also the underlying scientific principles and practical considerations for its use in a laboratory setting. Detailed, field-tested protocols for its synthesis and analysis are provided, alongside visualizations to clarify complex workflows and reaction mechanisms, empowering researchers to leverage this critical reagent with confidence and precision.

Introduction to Isotopic Labeling and Nitrobenzene-¹⁵N

The Role of ¹⁵N Isotopes in Modern Research

Stable isotope labeling is a powerful technique that allows for the unambiguous tracking of atoms through chemical reactions and biological pathways. Unlike the most abundant nitrogen isotope, ¹⁴N (99.63% natural abundance), which has a nuclear spin of I=1 and a quadrupole moment that leads to broad signals in Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N (0.37% abundance) possesses a nuclear spin of I=½.[1] This fundamental difference results in sharp, analyzable NMR signals, making ¹⁵N an ideal probe for structural and mechanistic investigations.[1][2] In mass spectrometry (MS), the predictable mass shift introduced by ¹⁵N enables precise quantification and metabolite identification.[3][4]

Nitrobenzene: A Key Industrial and Research Chemical

Nitrobenzene (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[5][6] It is produced on a massive scale primarily as a precursor to aniline, which is fundamental to the manufacturing of polyurethanes, dyes, pesticides, and pharmaceuticals.[5][7] In a research context, its simple aromatic structure and the strong electron-withdrawing nature of the nitro group make it a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.[8][9]

Rationale for using Nitrobenzene-¹⁵N: Applications in Mechanistic and Metabolic Studies

The synthesis of Nitrobenzene-¹⁵N allows researchers to trace the fate of the nitrogen atom with high fidelity. This is crucial for:

-

Elucidating Reaction Mechanisms: Determining whether the nitrogen atom is retained or exchanged during a chemical transformation.

-

Drug Metabolism and Pharmacokinetics (DMPK): Tracking the metabolic pathways of nitroaromatic-containing drug candidates. The two primary metabolic routes for nitrobenzene are reduction of the nitro group to aniline and ring oxidation to nitrophenols.[5][7] Using ¹⁵N-labeled parent compounds allows for the confident identification of nitrogen-containing metabolites by LC-MS, distinguishing them from the biological matrix.

-

Environmental Fate Studies: Monitoring the degradation of nitroaromatic pollutants in soil and water.

Core Physicochemical Properties

The physical properties of Nitrobenzene-¹⁵N are nearly identical to those of its unlabeled counterpart. The one-neutron mass difference does not significantly alter bulk properties like boiling point, density, or solubility.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅¹⁵NO₂ | [1][10] |

| Molecular Weight | 124.10 g/mol | [1][10][11][12] |

| CAS Number | 3681-79-6 | [1][10][11] |

| Appearance | Pale yellow, oily liquid | [5][6][13] |

| Odor | Almond-like, shoe polish | [5][6][13] |

| Density | 1.205 g/mL at 25 °C | [10][14] |

| Melting Point | 5.7 °C (42.3 °F) | [3][5][13] |

| Boiling Point | 210-211 °C (410-412 °F) | [1][10][14] |

| Flash Point | 88 °C (190 °F) | [1][10] |

| Refractive Index (n²⁰/D) | 1.5506 | [1][10][14] |

Solubility Profile

Nitrobenzene-¹⁵N is sparingly soluble in water (approx. 1.9 g/L) but is miscible with most common organic solvents, including ethanol, diethyl ether, acetone, and benzene.[6][13][15] This property is fundamental to its application in organic synthesis and its extraction from aqueous matrices during sample preparation.

Spectroscopic and Analytical Characterization

The primary distinction between Nitrobenzene-¹⁵N and unlabeled nitrobenzene lies in its spectroscopic properties. The ¹⁵N nucleus provides a unique handle for characterization.

Mass Spectrometry: Confirming Isotopic Incorporation

Expert Insight: Isotope dilution mass spectrometry is the gold standard for quantifying nitroaromatic compounds.[14] Using Nitrobenzene-¹⁵N as an internal standard corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise results.

Protocol: GC-MS Analysis for Purity and Isotopic Enrichment

-

Sample Preparation: Prepare a 1 µg/mL solution of Nitrobenzene-¹⁵N in a suitable solvent (e.g., hexane or dichloromethane).

-

Internal Standard: If quantifying against an unlabeled sample, use a deuterated analog (e.g., Nitrobenzene-d5) as an internal standard. For isotopic enrichment confirmation, no second standard is required.

-

GC Instrumentation & Conditions: [14]

-

Injector: 200 °C, Split ratio 25:1

-

Carrier Gas: Helium, constant flow at 1 mL/min

-

Column: 30 m HP-5MS (or equivalent), 0.25 mm I.D., 0.25 µm film thickness

-

Oven Program: Hold at 110 °C for 2 min, ramp to 150 °C at 20 °C/min, then ramp to 300 °C at 100 °C/min.

-

-

MS Instrumentation & Conditions: [14]

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.

-

Monitored Ions (SIM):

-

m/z 124 (Molecular ion for Nitrobenzene-¹⁵N)

-

m/z 77 (Phenyl cation fragment, C₆H₅⁺)

-

m/z 94 (Loss of NO)

-

-

Data Analysis: Determine isotopic enrichment by comparing the peak area of the m/z 124 ion to the m/z 123 ion (residual unlabeled compound). Purity is assessed by integrating the primary peak area relative to any impurity peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N Signature

Expert Insight: Direct 1D ¹⁵N NMR is challenging due to the low gyromagnetic ratio and consequent low sensitivity of the ¹⁵N nucleus.[1][16] Even with an enriched sample, long acquisition times are often necessary. For this reason, 2D inverse-detected experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are often more practical, correlating the ¹⁵N nucleus to nearby protons over 2-3 bonds.

Expected Chemical Shift: The ¹⁵N chemical shift for nitroaromatic compounds typically falls in the range of -10 to -20 ppm relative to nitromethane (CH₃NO₂), the IUPAC standard.[1][16] In older literature, liquid ammonia (NH₃) was used as a reference; to convert, use the formula: δ(CH₃NO₂) ≈ δ(NH₃) + 380.5 ppm.[1][2] A detailed study of solid-state ¹⁵N NMR of nitrobenzene reported the principal shielding tensor elements as σxx = -273 ppm, σyy = +94 ppm, and σzz = +156 ppm relative to the isotropic shift of liquid nitrobenzene.[13]

Protocol: Acquiring a ¹H-¹⁵N HMBC Spectrum

-

Sample Preparation: Prepare a concentrated sample (50-100 mg) of Nitrobenzene-¹⁵N in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup:

-

Use a high-field spectrometer (≥400 MHz) equipped with a broadband or inverse-detection probe.

-

Tune the probe for ¹H and ¹⁵N frequencies.

-

-

Experiment Selection: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

-

Key Parameters:

-

¹⁵N Spectral Width (F1): Center the spectral width around the expected nitro chemical shift (~ -15 ppm) with a width of ~50 ppm.

-

Long-Range Coupling Constant (ⁿJ_XH): Set the experiment to optimize for long-range couplings of 5-10 Hz. This is a critical parameter for observing correlations to the aromatic protons.

-

-

Data Acquisition: Acquire data for several hours (overnight is common) to achieve adequate signal-to-noise.

-

Data Analysis: Process the 2D spectrum. A cross-peak will appear correlating the ¹⁵N chemical shift on the F1 axis to the aromatic proton signals (ortho, meta, para) on the F2 axis, confirming the structure and providing the precise ¹⁵N chemical shift.

Infrared (IR) Spectroscopy: Vibrational Effects of Isotopic Substitution

The substitution of ¹⁴N with ¹⁵N results in a predictable shift of the N-O stretching frequencies to lower wavenumbers due to the increased reduced mass of the oscillator. This shift provides definitive proof of isotopic labeling.

-

Asymmetric NO₂ Stretch: Strong band typically at 1550-1490 cm⁻¹ for conjugated nitro groups.[17]

-

Symmetric NO₂ Stretch: Strong band typically at 1355-1315 cm⁻¹.[17]

-

Expected Shift: The isotopic shift can be approximated using the harmonic oscillator model, and is typically in the range of 20-40 cm⁻¹. A study of gaseous nitrobenzene and its ¹⁵N isotopomer confirmed these shifts.[16]

Synthesis and Reactivity

Synthesis of Nitrobenzene-¹⁵N via Electrophilic Nitration

Expert Insight: The synthesis of Nitrobenzene-¹⁵N follows the classical electrophilic aromatic substitution mechanism. The key is to use a ¹⁵N-labeled nitrating agent. While ¹⁵N-labeled nitric acid (H¹⁵NO₃) can be used, a more common and practical laboratory method involves generating the nitronium ion (¹⁵NO₂⁺) in situ from a nitrate salt.[18] The reaction is highly exothermic and requires careful temperature control to prevent dinitration.[19][20]

Protocol: Laboratory-Scale Synthesis of Nitrobenzene-¹⁵N [18][19]

-

Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, ~40 mL) to potassium nitrate-¹⁵N (K¹⁵NO₃). Stir the slurry for 30 minutes to generate the nitronium ion (¹⁵NO₂⁺).

-

Add Benzene: While maintaining the temperature below 55 °C, add benzene (~30 mL) dropwise to the stirred nitrating mixture. The immiscibility of the reagents requires vigorous stirring to maximize the interfacial area where the reaction occurs.

-

Reaction Completion: After the addition is complete, attach a reflux condenser and warm the mixture in a water bath at 60 °C for one hour to drive the reaction to completion.

-

Workup & Purification:

-

Carefully pour the cooled reaction mixture into a beaker containing ice water (~300 mL). The denser nitrobenzene will separate as a lower layer.

-

Transfer the mixture to a separatory funnel and discard the upper aqueous acid layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.

-

Dry the crude Nitrobenzene-¹⁵N over anhydrous calcium chloride.

-

Purify the product by vacuum distillation, collecting the fraction that boils at the appropriate temperature (~95 °C at 20 mmHg).

-

Diagram: Synthesis and Mechanism of Nitrobenzene-¹⁵N

Caption: Workflow for the synthesis of Nitrobenzene-¹⁵N.

Chemical Reactivity

The ¹⁵NO₂ group is strongly electron-withdrawing via both induction and resonance (-I, -M effects). This has two major consequences for the reactivity of the aromatic ring:[8][9]

-

Deactivation: The ring is rendered electron-poor and is therefore significantly less reactive towards electrophiles than benzene. Reactions like Friedel-Crafts acylation do not proceed under normal conditions.[21][22]

-

Meta-Direction: The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for any subsequent electrophilic substitution.

Diagram: Electronic Effect of the ¹⁵NO₂ Group

Caption: Resonance deactivation and meta-direction in Nitrobenzene-¹⁵N.

Applications in Research and Development

Use as a Tracer in Reaction Mechanism Studies

Nitrobenzene-¹⁵N is an ideal substrate for kinetic isotope effect (KIE) studies involving the nitro group. It can also be used to follow complex reaction pathways, such as in the synthesis of nitrogen-containing heterocycles, to determine the origin and fate of specific nitrogen atoms.[8]

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Many drug candidates contain nitroaromatic moieties.[9] Understanding their metabolic fate is a critical component of preclinical drug development. Causality: The primary metabolic pathways involve reduction of the nitro group or oxidation of the aromatic ring.[5] By administering Nitrobenzene-¹⁵N (or a ¹⁵N-labeled drug candidate) in preclinical animal studies, researchers can use high-resolution LC-MS/MS to screen for all metabolites containing the ¹⁵N label. This allows for the rapid and definitive identification of biotransformation products, such as ¹⁵N-aniline or ¹⁵N-nitrophenols, without the need for radiolabeling.[5]

Safety, Handling, and Disposal

Nitrobenzene is highly toxic and poses significant health risks. It is readily absorbed through the skin and is a suspected carcinogen and reproductive toxin.[7][11][12] All handling must be performed with extreme caution.

GHS Hazard Profile[10][12]

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H351: Suspected of causing cancer.

-

H360F: May damage fertility.

-

H372: Causes damage to organs (blood) through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long lasting effects.

Diagram: Laboratory Handling Workflow

Caption: Safe handling workflow for Nitrobenzene-¹⁵N in a lab setting.

Protocol for Safe Handling and Disposal

-

Engineering Controls: Always handle Nitrobenzene-¹⁵N inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (butyl rubber or Viton are recommended), a lab coat, and chemical safety goggles.[7]

-

Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not allow it to enter drains.[18]

-

Disposal: All waste containing Nitrobenzene-¹⁵N, including contaminated solvents and solids, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]

References

-

Schweitzer, D., & Spiess, H. W. (1974). Anisotropic Chemical Shifts and Spin Rotation Constants of 15N from Liquid and Solid State NMR: Nitrobenzene. Journal of Magnetic Resonance (1969), 15(3), 520-527. [Link]

-

Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

-

Pazo, D. Y., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Journal of Chromatography A, 1559, 123-129. [Link]

-

IMSERC. NMR Periodic Table: Nitrogen NMR. [Link]

-

NIST. ¹⁵N - NMR Chemical Shifts of Major Chemical Families. [Link]

-

University of Ottawa. Nitrogen NMR. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]

-

C. B. Storm, et al. (1992). Synthesis of ¹⁵N-labeled isomers of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO). Journal of Labelled Compounds and Radiopharmaceuticals, 31(7), 549-556. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Mechanistic and Other Relevant Data. In Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]

-

National Toxicology Program. (2021). Nitrobenzene. In Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Application Note. [Link]

-

Douglas, J. J., & Martin, S. F. (2021). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]

-

Robinson, D., Smith, J. N., & Williams, R. T. (1951). Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m- and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. The Biochemical journal, 50(2), 228–235. [Link]

-

Reddit. (2023). ¹⁵N NMR Question. r/Chempros. [Link]

-

NileRed. (2015). How to make Nitrobenzene. YouTube. [Link]

-

Williams, D. E. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological sciences : an official journal of the Society of Toxicology, 167(2), 319–321. [Link]

-

University of Calgary. Nitro compound infrared spectra. [Link]

-

Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Molecular Biosciences, 10, 1182285. [Link]

-

Taylor & Francis. Nitrobenzene – Knowledge and References. [Link]

-

Burns, A. R., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]

-

Krijgsveld, J., et al. (2013). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology (Clifton, N.J.), 1002, 147–160. [Link]

-

Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in molecular biosciences, 10, 1182285. [Link]

-

Oshiki, M., et al. (2020). Determination of ¹⁵N/¹⁴N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 86(16), e00783-20. [Link]

-

Bendassolli, J. A., et al. (2005). Production of ¹⁵N-enriched nitric acid (H¹⁵NO₃). Scientia Agricola, 62(4), 384-390. [Link]

-

LibreTexts Chemistry. Characteristics of Specific Substitution Reactions of Benzenes. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Nitrogen NMR [chem.ch.huji.ac.il]

- 3. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hpst.cz [hpst.cz]

- 16. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. youtube.com [youtube.com]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Significance of Stable Isotope Labeling with ¹⁵N

An In-Depth Technical Guide to Nitrobenzene-¹⁵N: Synthesis, Characterization, and Applications

In the landscape of molecular research, the ability to trace and quantify the metabolic fate of compounds is paramount. Stable Isotope Labeling (SIL) has emerged as a transformative technique, allowing for the precise tracking of molecules through complex biological and chemical systems without the safety and disposal concerns associated with radioactive isotopes. Nitrogen-15 (¹⁵N), a stable, non-radioactive "heavy" isotope of nitrogen, is a cornerstone of SIL.[1] Unlike the highly abundant Nitrogen-14 (¹⁴N), ¹⁵N possesses an additional neutron, which, while not altering the molecule's chemical reactivity, provides a distinct mass signature detectable by mass spectrometry (MS) and a nuclear spin of 1/2 that is ideal for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) is a pivotal labeled aromatic compound. As a precursor to aniline, it is foundational in the synthesis of numerous dyes, pharmaceuticals, and polymers.[3] The incorporation of a ¹⁵N label into the nitro group provides a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying the biotransformation of nitroaromatic compounds, which are of significant interest in both industrial and environmental sciences.

Part 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the bedrock of reliable experimentation. Nitrobenzene-¹⁵N is distinguished from its unlabeled counterpart primarily by its molecular weight.

| Property | Value | Source |

| CAS Number | 3681-79-6 | [4][5] |

| Molecular Formula | C₆H₅¹⁵NO₂ | [4] |

| Molecular Weight | 124.10 g/mol | [4][5] |

| Unlabeled MW | 123.11 g/mol | [3][6] |

| Mass Shift | M+1 | [4] |

| Form | Liquid | [4] |

| Appearance | Pale yellow, oily liquid | [3] |

| Density | 1.205 g/mL at 25 °C | [4] |

| Boiling Point | 210-211 °C | [4] |

| Refractive Index | n20/D 1.5506 | [4] |

| SMILES String | [O-]c1ccccc1 | [4] |

Part 2: Synthesis of Nitrobenzene-¹⁵N via Electrophilic Nitration

The synthesis of Nitrobenzene-¹⁵N is achieved through the electrophilic aromatic substitution of benzene. The core of this process is the generation of the highly reactive nitronium ion (¹⁵NO₂⁺) from a ¹⁵N-labeled nitric acid source.

Causality Behind Experimental Choices:

-

Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid is used. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to generate the nitronium ion electrophile (¹⁵NO₂⁺).[7] This is the critical step that drives the reaction.

-

Temperature Control: The nitration of benzene is a highly exothermic reaction. Maintaining a temperature below 60°C is crucial to prevent dinitration, which would yield unwanted m-dinitrobenzene byproducts.[8][9] Overheating not only reduces the yield of the desired monosubstituted product but can also pose a safety risk.[9]

-

Vigorous Agitation: Benzene and the nitrating acid mixture are immiscible. Therefore, constant and vigorous shaking or stirring is required to maximize the interfacial surface area between the two phases, which is where the reaction occurs.[8]

Experimental Workflow: Synthesis of Nitrobenzene-¹⁵N

Caption: Workflow for the synthesis of Nitrobenzene-¹⁵N.

Step-by-Step Synthesis Protocol:

-

Prepare Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated ¹⁵N-nitric acid (isotopic purity ≥ 98%). Keep the mixture cool throughout the addition.[8]

-

Add Benzene: While monitoring the temperature with a thermometer, add 30 mL of benzene dropwise to the nitrating mixture. Ensure the temperature does not rise above 55°C by controlling the rate of addition and using the ice bath as needed.[9]

-

Reaction Heating: Once all the benzene has been added, fit a reflux condenser to the flask and heat the mixture in a water bath at 60°C for one hour. Periodically shake the flask vigorously to ensure proper mixing of the immiscible layers.[8]

-

Workup - Quenching and Separation: After cooling, pour the reaction mixture into approximately 300 mL of cold water. The denser nitrobenzene will sink. Transfer the mixture to a separatory funnel and drain off the lower nitrobenzene layer.[7][8]

-

Workup - Washing: Wash the collected nitrobenzene layer sequentially with cold water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

-

Drying and Purification: Dry the crude nitrobenzene over anhydrous calcium chloride until the liquid becomes clear.[10] Purify the final product by distillation, collecting the fraction that boils between 206-211°C.[7]

Part 3: Analytical Characterization: A Self-Validating System

The synthesis of a labeled compound is incomplete without rigorous analytical validation. This ensures the identity of the compound, its purity, and, most importantly, the isotopic enrichment percentage. Mass spectrometry and NMR spectroscopy serve as complementary, self-validating techniques.[11]

Mass Spectrometry (MS) for Isotopic Enrichment

MS directly measures the mass-to-charge ratio of ions, making it the primary tool for confirming the incorporation of the ¹⁵N isotope and quantifying the enrichment level.

-

Principle: The ¹⁵N isotope adds one Dalton to the monoisotopic mass of the molecule compared to its ¹⁴N counterpart. By analyzing the isotopic distribution profile of the molecular ion peak, the percentage of ¹⁵N incorporation can be calculated.[12]

-

Protocol:

-

Prepare a dilute solution of the synthesized Nitrobenzene-¹⁵N in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in the region of the expected molecular ion (m/z ~124-125).

-

Compare the observed isotopic pattern to the theoretical patterns for varying levels of ¹⁵N enrichment. The best match, often determined using a Pearson correlation coefficient, provides the percentage of ¹⁵N incorporation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Verification

While MS confirms mass, NMR provides detailed information about the chemical environment of the labeled atom, confirming its precise location within the molecule.

-

Principle: ¹⁵N has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, unlike the quadrupolar ¹⁴N nucleus which leads to broad, often undetectable signals.[2] Two-dimensional experiments like the ¹H-¹⁵N HSQC can correlate the ¹⁵N nucleus with adjacent protons, though in nitrobenzene, direct ¹⁵N detection or correlation with ¹³C is more common due to the lack of directly bonded protons.

-

Protocol:

-

Prepare an NMR sample by dissolving the Nitrobenzene-¹⁵N in a deuterated solvent (e.g., CDCl₃).

-

Acquire a direct ¹⁵N NMR spectrum. The presence of a strong signal in the characteristic chemical shift range for aromatic nitro compounds confirms the successful labeling of the nitro group.

-

Alternatively, acquire a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between the ¹⁵N nucleus and the protons on the aromatic ring, confirming its connectivity.

-

Comparative Analytical Workflow

Caption: Parallel workflows for MS and NMR characterization.

Part 4: Applications in Research and Drug Development

The utility of Nitrobenzene-¹⁵N extends across multiple scientific disciplines, from fundamental mechanistic chemistry to applied pharmaceutical science.

-

Mechanistic and Kinetic Studies: Nitrobenzene-¹⁵N is an invaluable tool for tracing the nitrogen atom in chemical transformations. For instance, in the industrial synthesis of aniline via the reduction of nitrobenzene, using the ¹⁵N-labeled starting material allows researchers to unambiguously follow the fate of the nitrogen atom, confirming reaction pathways and identifying potential intermediates or byproducts through mass spectrometry.[3]

-

Environmental Fate and Bioremediation: Nitroaromatic compounds can be environmental pollutants. Using Nitrobenzene-¹⁵N as a tracer allows scientists to study its degradation pathways in soil and water. By tracking the incorporation of ¹⁵N into microbial biomass or its conversion into other nitrogenous compounds (like ¹⁵NH₃ or ¹⁵NO₃⁻), researchers can map the complete biogeochemical cycle and assess the efficacy of bioremediation strategies.[13]

-

Drug Development and Metabolism (ADME): In drug discovery, nitroaromatic moieties are often used as synthetic intermediates. If a drug candidate is synthesized using Nitrobenzene-¹⁵N, the ¹⁵N label serves as a non-radioactive tracer for metabolism studies.[1][14] Researchers can administer the ¹⁵N-labeled drug and trace its absorption, distribution, metabolism, and excretion (ADME) profile by analyzing biological samples (e.g., plasma, urine) with LC-MS, providing critical data on the drug's metabolic fate and helping to identify its metabolites.[1]

Conclusion

Nitrobenzene-¹⁵N is more than just a labeled compound; it is a sophisticated research tool that provides unambiguous insights into complex chemical and biological processes. Its synthesis via electrophilic nitration is well-established, and its rigorous characterization through the complementary techniques of mass spectrometry and NMR spectroscopy ensures data integrity. For scientists and researchers, Nitrobenzene-¹⁵N offers a reliable and precise method to trace nitrogen pathways, elucidate reaction mechanisms, and accelerate the development of new therapeutics, solidifying the indispensable role of stable isotope labeling in modern science.

References

-

Isotope Science / Alfa Chemistry. ¹⁵N Labeled Compounds. [Link]

-

PubChem. Nitrobenzene-¹⁵N | C6H5NO2 | CID 12210406. [Link]

-

Wikipedia. Nitrogen-15 tracing. [Link]

-

PrepChem.com. Preparation of nitrobenzene. [Link]

-

University of York. Preparation of nitrobenzene. [Link]

-

NileRed (YouTube). How to make Nitrobenzene. [Link]

-

Wikipedia. Nitrobenzene. [Link]

-

National Institute of Standards and Technology (NIST). Method for the determination of ¹⁵N incorporation percentage in labeled peptides and proteins. [Link]

-

University of Technology, Iraq. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

-

Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]

-

PubChem. Nitrobenzene | C6H5NO2 | CID 7416. [Link]

-

Frontiers in Microbiology. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. 硝基苯-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. Nitrobenzene-15N | C6H5NO2 | CID 12210406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Preparation of nitrobenzene [rod.beavon.org.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]

- 13. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 14. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

"isotopic purity of Nitrobenzene-15N"

An In-Depth Technical Guide to the Isotopic Purity of Nitrobenzene-¹⁵N

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in complex biological and chemical systems. Nitrobenzene-¹⁵N, a stable isotope-labeled version of the foundational organic compound, serves as a critical internal standard, a tracer for metabolic pathways, and a probe in mechanistic studies. The reliability and accuracy of data derived from its use are directly contingent upon its isotopic purity. This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analytical characterization required to ascertain the isotopic purity of Nitrobenzene-¹⁵N. We delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Isotopic Purity

Stable Isotope Labeling (SIL) is a powerful technique where an atom in a molecule is replaced by one of its stable isotopes. In the case of Nitrobenzene-¹⁵N, the naturally abundant but NMR-inactive ¹⁴N isotope (spin 1) is substituted with the NMR-active ¹⁵N isotope (spin ½).[1][2] This substitution provides a unique mass signature and a nuclear spin property that can be detected without the signal-broadening issues associated with the quadrupolar ¹⁴N nucleus.[1]

Applications for Nitrobenzene-¹⁵N are diverse, including:

-

Quantitative Proteomics: Used in methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) where labeled compounds serve as internal standards for highly accurate mass spectrometry-based quantification.[1]

-

Metabolic Studies: As a tracer to elucidate metabolic pathways and the flow of nitrogen through biological systems.[3]

-

Mechanistic Chemistry: To track the fate of the nitro group in chemical reactions, providing unambiguous evidence for reaction mechanisms.

-

NMR Spectroscopy: To study molecular structure and dynamics, particularly in biomolecules where ¹⁵N labeling is essential for protein NMR studies.[3]

The isotopic purity , defined as the percentage of molecules in a sample that contain the ¹⁵N isotope at the specified position, is the most critical parameter for these applications.[2] Impurities, whether chemical or isotopic (i.e., residual ¹⁴N-nitrobenzene), can lead to erroneous quantification, misinterpretation of metabolic data, and compromised structural analysis. This guide establishes the foundational principles and methodologies for ensuring and validating the high isotopic purity required for exacting scientific research.

Synthesis Pathway: Controlled Incorporation of the ¹⁵N Isotope

The synthesis of Nitrobenzene-¹⁵N is achieved through the electrophilic aromatic substitution of benzene. The core of this process is the use of a nitrating agent enriched with the ¹⁵N isotope. The most common and direct precursor is ¹⁵N-labeled nitric acid (H¹⁵NO₃).

The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (¹⁵NO₂⁺) from the reaction between concentrated ¹⁵N-nitric acid and a strong dehydrating agent, typically concentrated sulfuric acid. This nitronium ion then attacks the electron-rich benzene ring to form Nitrobenzene-¹⁵N.

Caption: Synthesis of Nitrobenzene-¹⁵N via electrophilic nitration.

Experimental Protocol: Laboratory Synthesis of Nitrobenzene-¹⁵N

Causality: This protocol is designed to maximize the yield of the mono-nitrated product while minimizing di-nitration. Temperature control is the most critical parameter; exceeding 60°C significantly increases the formation of dinitrobenzene byproducts, which are difficult to separate and compromise both chemical and isotopic purity.[4][5]

-

Preparation of Nitrating Mixture: In a round-bottom flask placed in an ice bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated ¹⁵N-nitric acid (isotopic purity >98%) with constant stirring.[5] The slow addition and cooling are essential to dissipate the heat generated from mixing the acids.

-

Addition of Benzene: While maintaining the temperature of the nitrating mixture below 10°C, add 30 mL of benzene dropwise using an addition funnel over a period of 30-45 minutes. Vigorous stirring is crucial to ensure proper mixing of the immiscible benzene and aqueous acid layers.

-

Reaction: After the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath at 55-60°C for one hour to drive the reaction to completion.[5][6][7]

-

Quenching and Separation: Cool the flask to room temperature and carefully pour the contents into a separatory funnel containing 200 mL of cold water. The denser layer of crude Nitrobenzene-¹⁵N will settle at the bottom. Separate and retain this lower organic layer.[6]

Purification Workflow: Achieving High Chemical and Isotopic Purity

The crude product from the synthesis contains residual acids, unreacted benzene, and potentially dinitrobenzene. A multi-step purification process is mandatory to isolate pure Nitrobenzene-¹⁵N.

Caption: Multi-step workflow for the purification of Nitrobenzene-¹⁵N.

Experimental Protocol: Purification of Nitrobenzene-¹⁵N

Causality: Each step targets a specific class of impurity. The initial water wash removes the bulk of the acids. The sodium carbonate wash neutralizes any remaining acidic traces, which is confirmed by the cessation of effervescence.[7][8] Drying is critical before distillation, as water can interfere with boiling points. Finally, fractional distillation separates the product from components with different boiling points, such as benzene (80°C) and dinitrobenzene (~300°C), providing the final pure product.[4][8]

-

Acid Removal: Transfer the crude Nitrobenzene-¹⁵N to a separatory funnel. Wash with 100 mL of cold water, shake vigorously, allow the layers to separate, and discard the upper aqueous layer.

-

Neutralization: Wash the organic layer with 50 mL portions of 5% sodium carbonate solution until no more CO₂ gas evolves. This step ensures all acidic residues are neutralized.

-

Final Wash: Wash one final time with 100 mL of water to remove any residual sodium carbonate.

-

Drying: Transfer the washed nitrobenzene to a clean, dry conical flask. Add a small amount of anhydrous calcium chloride and swirl until the liquid, which may initially appear cloudy, becomes clear.[4][5][8]

-

Distillation: Decant the dried liquid into a distillation apparatus. Perform a fractional distillation, collecting the fraction that boils between 210-211°C.[4][8] This boiling point is characteristic of pure nitrobenzene. The final product should be a pale yellow, oily liquid.

Analytical Verification of Isotopic Purity

The confirmation of isotopic purity requires sophisticated analytical techniques capable of differentiating between molecules based on a single neutron mass difference. Mass Spectrometry and ¹⁵N NMR Spectroscopy are the gold-standard methods for this purpose.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying isotopic enrichment. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, one can determine the relative abundance of the ¹⁵N-labeled compound compared to its unlabeled counterpart.

Causality: High-resolution mass spectrometry (HRMS) is preferred as it can resolve the ¹⁵N-isotopologue from potential isobaric interferences, providing a more accurate determination of purity.[9] Isotope dilution coupled with GC-MS/MS is a highly sensitive method for quantifying nitrobenzene and can be adapted for purity analysis.[11] The calculation must account for the natural abundance of ¹³C, as the M+1 peak will have contributions from both C₆H₅¹⁵NO₂ and ¹³C¹²C₅H₅¹⁴NO₂.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified Nitrobenzene-¹⁵N in a suitable solvent (e.g., hexane or dichloromethane). Prepare a similar solution of unlabeled nitrobenzene as a reference standard.

-

GC-MS Analysis:

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 200°C at 10°C/min.

-

MS Detector: Operate in full scan mode (e.g., m/z 50-150) using Electron Ionization (EI).

-

-

Data Analysis:

-

Identify the molecular ion (M⁺˙) peak for nitrobenzene. For unlabeled nitrobenzene, this is at m/z 123.

-

Extract the ion chromatograms for the relevant m/z values in the Nitrobenzene-¹⁵N sample:

-

m/z 123: Corresponds to residual unlabeled C₆H₅¹⁴NO₂.

-

m/z 124: Corresponds to the desired C₆H₅¹⁵NO₂ product, as well as the natural abundance of ¹³C in the unlabeled fraction.

-

-

Calculation: The isotopic purity (Atom % ¹⁵N) is calculated by comparing the relative intensities of the m/z 123 and m/z 124 peaks after correcting for the natural isotopic contribution of ¹³C to the m/z 124 signal.[9] Software packages can automate this deconvolution.[12]

-

| Analyte | Molecular Formula | Expected Molecular Ion (m/z) | Key Fragments (m/z) |

| Nitrobenzene | C₆H₅¹⁴NO₂ | 123 | 77 (C₆H₅⁺), 51 |

| Nitrobenzene-¹⁵N | C₆H₅¹⁵NO₂ | 124 | 77 (C₆H₅⁺), 51 |

Note: The fragmentation pattern (e.g., loss of the nitro group) often results in fragments that do not contain the nitrogen atom, hence fragments like m/z 77 are common to both labeled and unlabeled species.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides quantitative data on isotopic distribution, ¹⁵N NMR provides qualitative confirmation that the isotope is in the correct chemical environment. The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals, unlike the broad signals from the quadrupolar ¹⁴N nucleus.[2][14]

Causality: The primary challenge in ¹⁵N NMR is its low intrinsic sensitivity due to a low gyromagnetic ratio.[1][15] Therefore, isotopic enrichment to levels >95% is practically a prerequisite for obtaining a direct ¹⁵N spectrum in a reasonable time. More sensitive, indirect methods like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the connectivity between protons on the benzene ring and the ¹⁵N nucleus, providing definitive structural proof.

-

Sample Preparation: Dissolve ~50 mg of the purified Nitrobenzene-¹⁵N in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband or inverse-detection probe.

-

Acquisition:

-

Acquire a standard proton (¹H) spectrum first.

-

For direct detection, acquire a ¹⁵N spectrum. This may require a large number of scans (several hours). The chemical shift for the nitro group is expected in a characteristic region.

-

For indirect detection, perform a 2D ¹H-¹⁵N HMBC experiment. This is often more sensitive and will show correlations between the aromatic protons and the ¹⁵N nucleus over 2-3 bonds.

-

-

Data Analysis:

-

In the direct ¹⁵N spectrum, a single sharp peak should be observed in the nitroaromatic region. The absence of other significant ¹⁵N signals confirms high chemical purity.

-

In the HMBC spectrum, cross-peaks should be visible connecting the aromatic proton signals to the ¹⁵N signal, confirming the label's position.

-

| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, referenced to CH₃NO₂) |

| Nitroaromatics | -20 to +20 ppm |

Note: Liquid ammonia is also used as a reference; shifts referenced to NH₃ are approximately 380.5 ppm upfield from those referenced to nitromethane (CH₃NO₂).[1]

Conclusion and Best Practices

Key Takeaways for Researchers:

-

Synthesis Control is Paramount: Careful control of reaction temperature during synthesis is the first and most crucial step in preventing chemical impurities that complicate purification.

-

Multi-Step Purification is Non-Negotiable: A systematic workflow of washing, neutralization, drying, and fractional distillation is required to achieve high chemical purity.

-

Orthogonal Analytical Validation: Isotopic purity should be confirmed using at least two complementary analytical methods. Mass spectrometry provides the quantitative measure of enrichment, while ¹⁵N NMR confirms the specific location of the isotopic label.[10]

-

Supplier Documentation: When purchasing commercially available Nitrobenzene-¹⁵N, always demand a Certificate of Analysis that specifies the atom % ¹⁵N and details the analytical methods used for its determination.[16]

By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their isotopically labeled materials, leading to higher quality data and more trustworthy scientific outcomes.

References

- Coskun, E., Jaruga, P., Kirkali, G., Dizdaroglu, M. (2015). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. This appears to be a general reference on labeled protein production, with methodologies applicable to isotopic purity assessment.

-

Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

- Lin, Y. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

-

Anasazi Instruments. (n.d.). Active Nuclei Nitrogen-15 NMR Spectroscopy. Anasazi Instruments. Retrieved from [Link]

-

Zhang, et al. (2025, August 7). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Dodder, N. G. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Retrieved from [Link]

-

Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Magritek. Retrieved from [Link]

-

NMR Service. (n.d.). Nitrogen NMR. nmr-service.com. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Nitrobenzene. atsdr.cdc.gov. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of nitrobenzene. PrepChem.com. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). 15N Labeled Compounds. isotope-science.com. Retrieved from [Link]

-

Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. PMC - NIH. Retrieved from [Link]

-

Jian, W., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Watson, C. H., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PMC - NIH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Nitrobenzene-D5. NIST WebBook. Retrieved from [Link]

-

Zwiener, C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying nitrobenzene. Google Patents.

-

Chemistry Notes. (2022, March 16). Laboratory Preparation of Nitrobenzene, purification, Uses. chemistrynotes.info. Retrieved from [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). academia.edu. Retrieved from [Link]

-

NileRed. (2015, September 1). How to make Nitrobenzene. YouTube. Retrieved from [Link]

-

Frankly Chemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. Retrieved from [Link]

-

IARC Publications. (n.d.). Nitrobenzene. IARC. Retrieved from [Link]

-

Oshiki, M., et al. (2020). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). PMC. Retrieved from [Link]

-

Dos Santos, M. S. R., & Pasquini, C. (2020). Determination of the isotopic composition of enriched materials using laser ablation molecular isotopic spectrometry: partial least squares and multivariate curve resolution for the determination of 15N content in enriched urea. PubMed. Retrieved from [Link]

-

Zong, Z., et al. (2021). δ15N-stable isotope analysis of NHx: An overview on analytical measurements, source sampling and its source apportionment. PubMed Central. Retrieved from [Link]

Sources

- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. researchgate.net [researchgate.net]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ckisotopes.com [ckisotopes.com]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Active Nuclei Nitrogen-15 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. magritek.com [magritek.com]

- 16. isotope.com [isotope.com]

A Researcher's Guide to Nitrobenzene-¹⁵N: Sourcing, Application, and Analysis

For the discerning researcher, scientist, or drug development professional, the strategic incorporation of stable isotopes is a cornerstone of insightful experimentation. Nitrobenzene-¹⁵N, a nitrated aromatic compound enriched with the heavy isotope of nitrogen, offers a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and developing novel analytical standards. This guide provides a comprehensive overview of commercial suppliers, critical quality considerations, and practical applications of Nitrobenzene-¹⁵N, empowering you to leverage this versatile molecule to its full potential.

Procuring High-Purity Nitrobenzene-¹⁵N: A Supplier Overview

The reliability of any experimental outcome is fundamentally tied to the quality of the starting materials. For isotopically labeled compounds, this necessitates sourcing from reputable suppliers who can provide comprehensive analytical data and ensure high isotopic enrichment. Below is a comparative table of leading commercial suppliers of Nitrobenzene-¹⁵N.

| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories, Inc. | Nitrobenzene (¹⁵N, 98%) / NLM-1042-PK | 98% | 98% | Inquire for bulk |

| Sigma-Aldrich | Nitrobenzene-¹⁵N / 456616 | 98 atom % ¹⁵N | Not specified | Available in various quantities |

Expert Insight: When selecting a supplier, it is crucial to look beyond the catalog listing. Request a Certificate of Analysis (CoA) to verify the isotopic enrichment and chemical purity. For applications in quantitative NMR or mass spectrometry, even minor isotopic or chemical impurities can significantly impact data interpretation.

The Scientific Utility of Nitrobenzene-¹⁵N: Key Applications

The strategic placement of the ¹⁵N label in the nitro group of nitrobenzene opens a window into a variety of chemical and biological processes. The distinct nuclear properties of ¹⁵N, particularly its nuclear spin of one-half, make it amenable to a range of sophisticated analytical techniques.[1][2]

Elucidating Reaction Mechanisms

Nitrobenzene and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to anilines, azobenzenes, and other important chemical intermediates.[3][4] By employing Nitrobenzene-¹⁵N, chemists can trace the fate of the nitrogen atom through complex reaction sequences. This is particularly valuable in studying reduction reactions of the nitro group, where the ¹⁵N label can help to distinguish between different mechanistic pathways.

Advanced NMR Spectroscopy

Nitrogen-15 NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule.[1][5] Unlike the more abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 nucleus of ¹⁵N results in sharp, well-resolved peaks.[1][2] This allows for precise measurement of chemical shifts and coupling constants, providing detailed structural information.[2] The use of ¹⁵N-labeled compounds like Nitrobenzene-¹⁵N is essential for these studies due to the low natural abundance of ¹⁵N (0.36%).[2]

-

Workflow for ¹⁵N NMR Analysis:

Caption: Workflow for ¹⁵N NMR analysis of Nitrobenzene-¹⁵N.

Stable Isotope Labeling in Mass Spectrometry

In mass spectrometry, Nitrobenzene-¹⁵N can serve as an internal standard for the quantification of unlabeled nitrobenzene or related compounds. The +1 mass shift due to the ¹⁵N isotope allows for its clear differentiation from the native compound, enabling accurate and precise quantification through isotope dilution methods.

Experimental Protocol: ¹H-¹⁵N HMBC Analysis of Nitrobenzene-¹⁵N

This protocol outlines the steps for acquiring a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to correlate the protons of the benzene ring with the ¹⁵N-labeled nitrogen atom.

Objective: To confirm the connectivity and characterize the electronic environment of the nitro group in Nitrobenzene-¹⁵N.

Materials:

-

Nitrobenzene-¹⁵N (from a reputable supplier)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer equipped with a probe capable of ¹⁵N detection

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Nitrobenzene-¹⁵N.

-

Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock and shim the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for ¹H and ¹⁵N frequencies.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to verify the chemical shifts of the aromatic protons.

-

Set up a ¹H-¹⁵N HMBC experiment. Typical parameters on a 500 MHz spectrometer might include:

-

Spectral widths: appropriate for the expected chemical shift ranges of ¹H and ¹⁵N.

-

Number of scans: 8-16 (or more for higher sensitivity).

-

Relaxation delay: 1.5-2.0 seconds.

-

HMBC delay (for evolution of long-range couplings): optimized for a J-coupling of 4-8 Hz.

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., sine-bell) to the acquired data.

-

Perform a two-dimensional Fourier transform.

-

Phase and baseline correct the spectrum.

-

Analyze the 2D spectrum for cross-peaks that show correlations between the aromatic protons and the ¹⁵N nucleus.

-

Expected Outcome: The HMBC spectrum should display correlations between the protons on the benzene ring and the ¹⁵N atom of the nitro group, confirming the molecular structure and providing the ¹⁵N chemical shift.

Safety, Handling, and Storage

Nitrobenzene is a toxic substance and should be handled with appropriate safety precautions.[6][7]

-

Handling: Work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Avoid inhalation, ingestion, and skin contact.[7][8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and moisture.[6][10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Information: Nitrobenzene is a combustible liquid, harmful if swallowed, and toxic in contact with skin or if inhaled.[6] It is suspected of causing cancer and damaging fertility or the unborn child.[6] It can also cause damage to organs through prolonged or repeated exposure.[6]

Conclusion

Nitrobenzene-¹⁵N is a valuable tool for researchers in organic chemistry, drug development, and analytical sciences. Its utility in mechanistic studies, advanced NMR spectroscopy, and mass spectrometry provides a level of insight that is often unattainable with unlabeled compounds. By carefully selecting a reputable supplier and adhering to proper handling and analytical protocols, researchers can confidently integrate this powerful isotopic label into their experimental designs, paving the way for new discoveries and a deeper understanding of chemical and biological systems.

References

- Benchchem.

- Isotope Science / Alfa Chemistry. 15N Labeled Compounds.

- Cambridge Isotope Labor

- Cambridge Isotope Labor

- Fisher Scientific. Cambridge Isotope Laboratories NITROBENZENE (13C6, 99%), 0.5 G, 89059-37-0.

- Cambridge Isotope Labor

- Cambridge Isotope Labor

- Eurisotop. NITROBENZENE (13C6, 99%).

- Sigma-Aldrich.

- Wikipedia. Nitrogen-15 tracing.

- Metoree. 15 Nitrobenzene Manufacturers in 2025.

- Cambridge Isotope Laboratories, Inc.

- National Institute of Standards and Technology. Method for the determination of 15N incorporation percentage in labeled peptides and proteins.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy.

- Carl ROTH.

- Tao, T. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

- Sigma-Aldrich. Nitrobenzene.

- MDPI.

- Lab Alley. Nitrobenzene, Lab Grade.

- Ottokemi. Nitro benzene, 99% 98-95-3 - Manufacturers & Suppliers in India with worldwide shipping.

- Britannica. Nitrobenzene | Synthesis, Uses, Hazards.

- ResearchGate. (PDF)

- Magritek.

- NCBI Bookshelf. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.

Sources

- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 4. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fishersci.com [fishersci.com]

- 10. isotope.com [isotope.com]

Mastering the Isotope: A Senior Scientist's Guide to the Safe Handling and Application of Nitrobenzene-¹⁵N

An In-depth Technical Guide for the Laboratory

This guide provides an in-depth framework for the safe and effective use of Nitrobenzene-¹⁵N in research and development laboratories. As an isotopically labeled compound, Nitrobenzene-¹⁵N is an invaluable tool in mechanistic studies, metabolic pathway analysis, and as a standard in mass spectrometry. However, its utility is matched by its significant toxicological profile, which it shares with its unlabeled analogue. This document moves beyond rote safety checklists to instill a deep, causal understanding of the hazards and the rationale behind the recommended handling protocols, ensuring a self-validating system of safety for the user.

The Profile of Nitrobenzene-¹⁵N: Properties and Inherent Hazards

Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) is chemically identical to standard nitrobenzene, with the exception of the nitrogen atom in the nitro group being the heavy isotope ¹⁵N.[1] This substitution makes it a powerful tracer in experiments analyzed by mass spectrometry or NMR spectroscopy, but it does not alter its chemical reactivity or its toxicity.[2]

Physicochemical Characteristics

Understanding the physical properties of a substance is the foundation of safe handling. For instance, its relatively high boiling point and low vapor pressure might suggest a low inhalation risk, but its high toxicity means even small amounts of vapor can be hazardous.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅¹⁵NO₂ | [1] |

| Molecular Weight | 124.10 g/mol | [1][3] |

| Appearance | Pale yellow, oily liquid | [4] |

| Odor | Almond-like | [4] |

| Boiling Point | 210-211 °C | [1] |

| Melting Point | 5.7 °C | [4] |

| Flash Point | 88 °C (190.4 °F) | [1] |

| Density | 1.205 g/mL at 25 °C | [1] |

| Water Solubility | 0.19 g/100 mL at 20 °C | [4] |

Toxicological Profile: A Substance Demanding Respect

Nitrobenzene is toxic by all routes of exposure: inhalation, ingestion, and dermal absorption.[5] The ¹⁵N label does not mitigate these dangers. The primary and most insidious toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[5][6]

Key Health Hazards:

-

Acute Toxicity: High levels of exposure can lead to headaches, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips) due to methemoglobinemia.[7][8] Severe cases can result in respiratory distress, collapse, and death.[7] Symptoms may be delayed for 1 to 4 hours post-exposure.[5][8]

-

Chronic Toxicity: Prolonged or repeated exposure can cause damage to the liver, kidneys, and blood cells, leading to anemia.[7][9]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9] The U.S. EPA has deemed it "likely to be carcinogenic to humans".[9] Animal studies have shown links to various cancers.[7][9]

-

Reproductive Toxicity: Nitrobenzene is a suspected human reproductive toxicant.[10][11] Animal studies indicate it may damage the testes and impair fertility.[6][12]

The Proactive Safety Paradigm: Risk Assessment and Control

A culture of safety begins not at the fume hood, but during the experimental design phase. A thorough risk assessment is non-negotiable.

Risk Assessment Workflow

Before any quantity of Nitrobenzene-¹⁵N is ordered or handled, a systematic risk assessment must be performed. This workflow ensures all hazards are identified and controlled.

Caption: Risk assessment workflow for experiments involving Nitrobenzene-¹⁵N.

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment (PPE) is the last line of defense. The primary methods for controlling exposure are robust engineering and administrative controls.

-

Ventilation: All handling of Nitrobenzene-¹⁵N, including weighing, transfers, and use in reactions, MUST be conducted within a certified chemical fume hood.[13][14]

-

Designated Area: Clearly demarcate the area where Nitrobenzene-¹⁵N is being used. This prevents cross-contamination and unintentional exposure of other personnel.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[5][7][14] The container must be kept tightly closed and clearly labeled.[15]

-

Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure event.

Standard Operating Procedure (SOP): A Practical Application

This section outlines a generic protocol for using Nitrobenzene-¹⁵N as a solvent or reagent, emphasizing the safety rationale at each step.

Required Personal Protective Equipment (PPE)

Proper PPE is mandatory. The choice of glove material is critical due to nitrobenzene's ability to be absorbed through the skin.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a face shield if there is a splash hazard. | Protects against splashes which can cause eye irritation.[7][16] |

| Skin (Body) | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Prevents skin contact from drips or small splashes.[16] |

| Skin (Hands) | Viton or Butyl Rubber gloves are recommended. Double-gloving is best practice. | Nitrobenzene readily penetrates common lab gloves like latex and nitrile. Viton and Butyl provide superior resistance.[7] |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls fail or for large spills.[15][17] | This is a secondary control; the primary control is the fume hood.[15] |

Step-by-Step Experimental Workflow

Objective: To safely transfer and use Nitrobenzene-¹⁵N in a chemical reaction.

-

Preparation (Inside a Certified Fume Hood):

-

Step 1.1: Don all required PPE (lab coat, goggles, appropriate gloves).

-

Step 1.2: Cordon off the work area within the fume hood.

-

Step 1.3: Assemble all necessary glassware and equipment. Ensure it is clean, dry, and free of defects.

-

Step 1.4: Place an absorbent, disposable bench liner on the floor of the fume hood.

-

Causality/Rationale: Preparing the workspace minimizes the risk of contamination and ensures a smooth workflow, reducing the chance of accidents. The bench liner helps contain any potential drips or minor spills.

-

-

Reagent Transfer:

-

Step 2.1: Obtain the sealed container of Nitrobenzene-¹⁵N from its designated storage location.

-

Step 2.2: Carefully uncap the container.

-

Step 2.3: Use a glass syringe or a calibrated pipette to slowly withdraw the required volume.

-

Step 2.4: Dispense the liquid into the reaction vessel, keeping the tip of the syringe/pipette below the vessel's rim to avoid splashing.

-

Step 2.5: Immediately and securely recap the stock container.

-

Causality/Rationale: All transfers are performed inside the fume hood to contain toxic vapors.[14] Slow, deliberate movements prevent splashes and aerosol generation. Promptly recapping the stock container minimizes the release of vapors and the risk of a larger spill.

-

-

Reaction and Decontamination:

-

Step 3.1: Proceed with the chemical reaction as per the experimental protocol.

-

Step 3.2: Upon completion, any equipment that came into contact with Nitrobenzene-¹⁵N (e.g., syringe, glassware) must be decontaminated. Rinse with a suitable solvent (like ethanol or acetone) into a designated halogen-free organic waste container.

-

Step 3.3: After the initial solvent rinse, wash the glassware with soap and water.

-

Causality/Rationale: Proper decontamination prevents carryover into subsequent experiments and protects personnel who may handle the equipment later. Segregating waste is crucial for proper disposal.[18]

-

-

Waste Disposal:

-

Step 4.1: All materials contaminated with Nitrobenzene-¹⁵N, including the bench liner, used gloves, and solvent rinses, must be disposed of as hazardous waste.[7][19]

-

Step 4.2: Use a clearly labeled, sealed container for liquid waste. Solid waste (gloves, liners) should be placed in a separate, labeled hazardous waste bag.

-

Causality/Rationale: Nitrobenzene is toxic to aquatic life and must not be poured down the drain.[12][13] Following institutional and local regulations for hazardous waste disposal is a legal and ethical requirement.

-

Emergency Response: Plan, Prepare, Act

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Emergency Response Decision Tree

Caption: Decision tree for responding to emergencies involving Nitrobenzene-¹⁵N.

Specific First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration.[20] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][20] Seek immediate medical attention.

For all exposures, inform medical personnel that the exposure was to nitrobenzene, as treatment for methemoglobinemia may be required.

Conclusion: A Commitment to Safety

Nitrobenzene-¹⁵N is a powerful research tool, but its utility must be balanced with a profound respect for its hazardous properties. By understanding the causality behind its toxicity and implementing a multi-layered safety system—from risk assessment and engineering controls to meticulous handling protocols and emergency preparedness—researchers can harness its capabilities while ensuring the safety of themselves and their colleagues. This guide serves as a foundational document, but it must be supplemented by rigorous, institution-specific training and an unwavering personal commitment to safety.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from nj.gov. [Link]

-

Public Health England. (2017). Nitrobenzene: Incident Management. GOV.UK. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. EPA.gov. [Link]

-

Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. lobachemie.com. [Link]

-

Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene. ATSDR. [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene (Chapter 3). ATSDR. [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene (Chapter 5). ATSDR. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. carlroth.com. [Link]

-

Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. carlroth.com. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitrobenzene, reagent ACS. Coleparmer.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12210406, Nitrobenzene-15N. PubChem. [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from wikipedia.org. [Link]

-

Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Vastanichemicals.com. [Link]

-

Tikhonov, D. S., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... ResearchGate. [Link]

Sources

- 1. 硝基苯-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H5NO2 | CID 12210406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. epa.gov [epa.gov]

- 7. nj.gov [nj.gov]

- 8. gov.uk [gov.uk]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. isotope.com [isotope.com]

- 11. isotope.com [isotope.com]

- 12. lobachemie.com [lobachemie.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. vastanichem.com [vastanichem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]